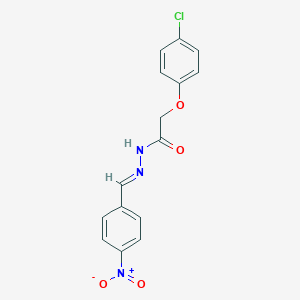
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, also known as CNBAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNBAH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound is synthesized through a simple and efficient method, which involves the reaction of 4-chlorophenol and 4-nitrobenzaldehyde with acetohydrazide.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is not fully understood. However, it is believed that 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide acts as a chelating agent, forming stable complexes with metal ions. This property of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been exploited in various applications, including catalysis and metal ion detection. Additionally, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide are still under investigation. However, preliminary studies have shown that 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has low toxicity and does not exhibit any significant adverse effects on cells and tissues. Moreover, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. Moreover, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit low toxicity and does not exhibit any significant adverse effects on cells and tissues. However, one of the limitations of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is its poor solubility in water, which may limit its applications in aqueous environments. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide.
Future Directions
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide. One potential area of research is the development of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide-based metal complexes for catalysis and material science applications. Another area of research is the investigation of the anticancer and antibacterial activities of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, with the aim of developing novel therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, which may lead to the discovery of new applications for this compound.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide involves the reaction of 4-chlorophenol and 4-nitrobenzaldehyde with acetohydrazide. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, at room temperature. The product is obtained by recrystallization from ethanol. The yield of the product is high, and the process is simple, efficient, and cost-effective.
Scientific Research Applications
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has potential applications in various fields of scientific research. It is widely used as a ligand for the synthesis of metal complexes, which have shown promising results in catalysis, electrochemistry, and material science. 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Furthermore, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and infectious diseases.
properties
Molecular Formula |
C15H12ClN3O4 |
|---|---|
Molecular Weight |
333.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-3-7-14(8-4-12)23-10-15(20)18-17-9-11-1-5-13(6-2-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |
InChI Key |
QRXXWMFRBZCAST-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
